REACTION_CXSMILES
|
[OH-].[Na+].[CH:3]1[C:16]2[C:15](=[O:17])[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8](=[O:18])[C:7]=2[CH:6]=[CH:5][CH:4]=1.[Na:19].OC1C2C(C(O)=C3C=1CC=CC3)=CC=CC=2.C1(=O)C2C(=CC3C(C=2)=CC=CC=3)C=CC1=O>O>[Na:19].[CH:10]1[C:9]2[C:14](=[C:15]([OH:17])[C:16]3[C:7]([C:8]=2[OH:18])=[CH:6][CH:5]=[CH:4][CH:3]=3)[CH:13]=[CH:12][CH:11]=1 |f:0.1,^1:18,52|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
57 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Name
|
aqueous solution
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C2=CC=CC=C2C(=C2CC=CCC12)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C(C=CC2=CC3=CC=CC=C3C=C12)=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
87.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
STIRRING
|
Details
|
While stirring the content in this flask
|
Name
|
|
Type
|
product
|
Smiles
|
[Na]
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=C(C3=CC=CC=C3C(=C12)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |